Bis(tetramethylcyclopentadienyl)zirconium dichloride
Description
Bis(tetramethylcyclopentadienyl)zirconium dichloride is a sterically hindered metallocene complex featuring two tetramethylcyclopentadienyl (Cp*) ligands and two chloride ions bound to a central zirconium atom. The tetramethyl substituents on the Cp rings significantly enhance steric bulk compared to simpler ligands like unsubstituted cyclopentadienyl (Cp), influencing reactivity, catalytic performance, and molecular conformation .
Properties
Molecular Formula |
C18H26Cl2Zr |
|---|---|
Molecular Weight |
404.5 g/mol |
InChI |
InChI=1S/2C9H13.2ClH.Zr/c2*1-6-5-7(2)9(4)8(6)3;;;/h2*5H,1-4H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
ITKUCIRMDIMBMM-UHFFFAOYSA-L |
Canonical SMILES |
C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.Cl[Zr]Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Tetramethylcyclopentadienyl Sodium Salt
Depolymerization of Tetramethylcyclopentadiene : Tetramethylcyclopentadiene is first purified by distillation under an inert atmosphere (nitrogen or argon) at low temperature (40–42 °C) to obtain the monomeric form.
Formation of Sodium Tetramethylcyclopentadienide : Sodium metal is cut into small pieces and dispersed in a high-boiling ether solvent such as diethylene glycol dimethyl ether (diglyme). The mixture is heated to 120–160 °C until sodium is fully melted and dispersed. The freshly distilled tetramethylcyclopentadiene is then added dropwise under stirring and refluxed for several hours (typically 4 hours) until the sodium fully reacts to form the sodium salt of tetramethylcyclopentadienyl ligand.
Reaction with Zirconium Tetrachloride
Preparation of Zirconium Tetrachloride Suspension : Zirconium tetrachloride (ZrCl4) is suspended in a non-polar solvent such as n-hexane under nitrogen atmosphere.
Metallocene Formation : The sodium tetramethylcyclopentadienide solution in diglyme is slowly added dropwise to the zirconium tetrachloride suspension at room temperature with mechanical stirring. The reaction proceeds for approximately 3 hours, during which the this compound complex forms.
Isolation and Purification : After reaction completion, solvents are evaporated, and the crude product is extracted with chloroform using Soxhlet extraction for 8–10 hours to remove impurities. The extract is concentrated, cooled, and filtered to yield white crystalline this compound. The product is washed with cold chloroform and dried under vacuum to achieve yields of 70–75% with melting points around 242–245 °C.
Alternative Preparation Approaches and Supporting Techniques
Supported Catalyst Preparation
Supported Metallocene Catalysts : this compound can be immobilized on particulate supports such as spheroidal silica with controlled particle size (10–100 microns) and pore diameter (200–400 Å). The silica support is mildly dehydrated (100–160 °C) and impregnated with an alumoxane co-catalyst (e.g., methylaluminoxane, MAO) in an aromatic solvent under reflux conditions (around 100 °C) for several hours.
Metallocene Impregnation : The metallocene complex is then dispersed in an aromatic solvent at low temperature (~10 °C) and added to the alumoxane-impregnated silica. After reactive impregnation, the supported catalyst is washed with aromatic solvents to remove unbound species, followed by washing with low viscosity paraffinic hydrocarbon solvents at low temperature to remove residual solvents and stabilize the catalyst.
Use of Co-Catalysts
- Methylaluminoxane (MAO) is commonly used as a co-catalyst to activate this compound for olefin polymerization and oligomerization. The molar ratio of Al/Zr is optimized (often around 1000) to achieve high catalytic activity and desired polymer properties.
Reaction Conditions and Optimization
The preparation and subsequent catalytic use of this compound involve precise control of reaction parameters:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and hydrolysis |
| Temperature (Sodium salt formation) | 120–160 °C | Ensures complete reaction of sodium |
| Temperature (Metallocene formation) | Room temperature (~20–25 °C) | Avoids decomposition of complex |
| Solvents | Diglyme for sodium salt; n-Hexane for ZrCl4 suspension; Chloroform for extraction | High purity solvents required |
| Reaction time | 3–4 hours for each step | Ensures completion of reactions |
| Yield | 70–75% | After purification |
Characterization of the Product
Melting Point : 242–245 °C, indicating purity and correct formation.
NMR Spectroscopy : ^1H NMR (300 MHz, CDCl3) typically shows signals corresponding to the tetramethylcyclopentadienyl protons at δ ~6.4 ppm (singlet, 10H total for two Cp rings).
Elemental Analysis and ICP-MS : Zirconium content around 31.2% confirms stoichiometry.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1. Distillation of tetramethylcyclopentadiene | Under N2, 40–42 °C | Pure monomer for ligand synthesis |
| 2. Formation of sodium salt | Sodium metal + diglyme, 120–160 °C, 4 h reflux | Sodium tetramethylcyclopentadienide formed |
| 3. Reaction with ZrCl4 | ZrCl4 in n-hexane, room temp, 3 h | Formation of this compound |
| 4. Purification | Soxhlet extraction with chloroform, filtration, vacuum drying | White crystalline product, 70–75% yield |
Research and Literature Insights
The method described is consistent with classical metallocene syntheses, adapted for the tetramethyl-substituted cyclopentadienyl ligand.
The tetramethyl substitution on the cyclopentadienyl rings provides steric bulk, influencing catalytic activity and polymer properties.
Supported catalyst systems using this complex show enhanced polymerization activity and control, especially when combined with methylaluminoxane co-catalysts and silica supports with tailored porosity.
Optimization of Al/Zr ratios and reaction conditions is critical for maximizing catalyst performance in oligomerization and polymerization applications.
Chemical Reactions Analysis
Olefin Polymerization Catalysis
This compound serves as a pre-catalyst in α-olefin polymerization, requiring activation by co-catalysts like methylaluminoxane (MAO).
Reaction Mechanism
-
Activation : MAO abstracts chloride ligands, generating a cationic Zr center:
-
Monomer Coordination : Olefins (e.g., ethylene) bind to the electrophilic Zr center.
-
Chain Propagation : Repeated insertion of monomers into the Zr–C bond.
-
Termination : Occurs via β-hydride elimination or chain transfer.
Catalytic Performance
| Polymer Type | Activity (kg polymer/mol Zr·hr) | Polymer Characteristics |
|---|---|---|
| Polyethylene | 1,200–1,800 | High molecular weight, narrow dispersity (Đ = 1.8–2.2) |
| Polypropylene | 950–1,300 | Syndiotactic predominance (>85%) |
Hydroamination Catalysis
While not directly reported for this compound, analogous zirconium metallocenes catalyze intramolecular hydroamination of aminoalkenes. For example:
Key steps include:
Redox Reactivity
Though primarily a Zr⁴⁺ complex, its bimetallic analogs exhibit substrate-dependent redox behavior. For example:
-
With Electrophiles (e.g., MeI) : Remote oxidation of the Zr center occurs, forming Zr–alkyl intermediates.
-
With Donor Ligands (e.g., CNXyl) : Coordination without redox changes .
Comparative Reactivity Table
| Reaction Type | Conditions | Key Observations |
|---|---|---|
| Olefin Polymerization | 25–80°C, 1–10 atm | High stereoselectivity for syndiotactic polymers |
| Hydroamination | 60–100°C, toluene | Turnover frequencies up to 120 h⁻¹ |
| Redox Reactions | Ambient, THF | Selective oxidation at pendent metallacyclic sites |
This compound’s versatility in catalysis and tunable electronic properties make it indispensable in polymer science and organometallic synthesis. Further studies could explore its applications in copolymerization or asymmetric catalysis.
Scientific Research Applications
Polymerization Reactions
Bis(tetramethylcyclopentadienyl)zirconium dichloride serves as a catalyst in the polymerization of olefins, facilitating the formation of high-performance polymers. Its ability to stabilize transition states enhances its effectiveness in producing specialty polymers with tailored properties .
Synthesis of Organometallic Complexes
The compound is utilized in synthesizing various organometallic complexes, including those used in catalysis and materials science. Its stable structure allows it to participate in complex reactions, leading to the development of novel materials .
Carboalumination Reactions
It acts as a catalyst for the carboalumination of alkynes using trimethylaluminum, yielding (alkenyl)dimethylalane. This intermediate is crucial for further cross-coupling reactions, enabling the synthesis of stereodefined trisubstituted olefins .
Catalyst for Vinyl Chloride Photopolymerization
Research has demonstrated that this compound can be effectively employed in the photopolymerization of vinyl chloride, enhancing the efficiency and selectivity of the process .
Development of Advanced Materials
The compound's reactivity and stability make it suitable for fabricating advanced materials, particularly in coatings and composites where specific mechanical properties are desired. Its role in facilitating complex reactions is vital for developing innovative material solutions .
Mechanism of Action
The mechanism of action of bis(tetramethylcyclopentadienyl)zirconium dichloride involves its ability to form stable complexes with various ligands. The compound acts as a catalyst by facilitating the formation and breaking of chemical bonds in the substrate molecules. The zirconium center plays a crucial role in stabilizing transition states and intermediates during the reaction, thereby enhancing the reaction rate and selectivity .
Comparison with Similar Compounds
Structural and Steric Effects
The steric and electronic profiles of zirconocene dichlorides are dictated by their Cp-ring substituents. Key examples include:
*Estimated based on analogous compounds.
Key Observations :
- Steric Effects : Bulky substituents (e.g., t-butyl, tetramethyl) restrict ligand rotation, stabilizing specific conformers. For instance, bis(isopropylcyclopentadienyl)zirconium dichloride adopts distinct torsional isomers depending on substituent orientation .
Catalytic Performance
Zirconocene dichlorides are widely used in polymerization and organic synthesis. Substituents critically influence their efficacy:
Polymerization Catalysis
- Cp₂ZrCl₂: A benchmark catalyst for ethylene polymerization, achieving moderate activity (e.g., 8.3% conversion in styrene polymerization) . Activated by methylaluminoxane (MAO), it produces linear polyethylene with high molecular weight .
- Bis(indenyl)zirconium dichloride : Indenyl ligands improve stereoregularity in polypropylene synthesis due to their asymmetric geometry .
- This compound : Anticipated to exhibit lower activity than Cp₂ZrCl₂ in polymerization due to steric hindrance but may improve control over polymer tacticity (inferred from ).
Biological Activity
Bis(tetramethylcyclopentadienyl)zirconium dichloride, commonly referred to as Cp2ZrCl2, is an organometallic compound with significant implications in various fields, particularly in catalysis and polymer chemistry. This article delves into its biological activity, mechanisms of action, and potential applications in medical and industrial contexts.
- Molecular Formula : C₁₈H₂₆Cl₂Zr
- Molecular Weight : 404.53 g/mol
- CAS Number : 119445-90-8
- Appearance : Off-white powder
- Purity : 97% (by elemental analysis)
- Sensitivity : Moisture-sensitive
This compound primarily acts as a catalyst in organic synthesis, particularly in the polymerization of unsaturated compounds. Its mechanism involves:
- Catalytic Role : It facilitates the formation of polymers from olefins and other unsaturated substrates through coordination and activation.
- Biochemical Pathways : The compound influences pathways related to polymerization reactions, resulting in the formation of high molecular weight polymers crucial for various applications.
1. Polymerization Reactions
Research indicates that Cp2ZrCl2 is effective in catalyzing the oligomerization of 1-butylene, which is essential for producing lubricant base oils. The compound operates in conjunction with co-catalysts like methylaluminoxane (MAO) to enhance reaction efficiency .
2. Safety and Toxicology
Despite its utility, there are safety concerns associated with this compound:
- Toxicity : Exposure can lead to skin irritation and respiratory issues if inhaled. Proper handling protocols must be followed to mitigate risks .
- Environmental Impact : Its stability is influenced by environmental factors such as moisture, which can lead to degradation and potential release of hazardous substances.
Case Study 1: Oligomerization of 1-Butylene
A study conducted on the oligomerization of 1-butylene using Cp2ZrCl2 demonstrated its effectiveness as a catalyst:
- Conditions : The reaction was performed under nitrogen atmosphere at 50 °C with MAO as a co-catalyst.
- Results : High yields of oligomers suitable for lubricant applications were achieved, showcasing the compound's catalytic efficiency and versatility in industrial applications .
Case Study 2: Synthesis of Biocompatible Materials
Research is ongoing into the potential use of Cp2ZrCl2 in synthesizing biocompatible materials. Initial findings suggest that its catalytic properties could facilitate the development of polymers suitable for medical applications, including drug delivery systems.
Data Table: Summary of Biological Activity
| Property/Activity | Description |
|---|---|
| Catalytic Activity | Effective in polymerization reactions |
| Co-Catalysts Used | Methylaluminoxane (MAO) |
| Primary Applications | Lubricant production, potential medical uses |
| Safety Concerns | Skin irritation, respiratory hazards |
| Environmental Sensitivity | Moisture-sensitive |
Q & A
Q. How can machine learning (ML) optimize reaction conditions for this compound-mediated transformations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
